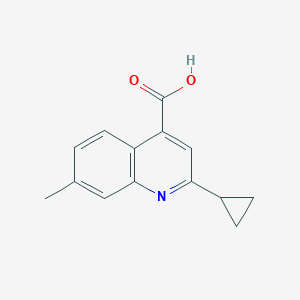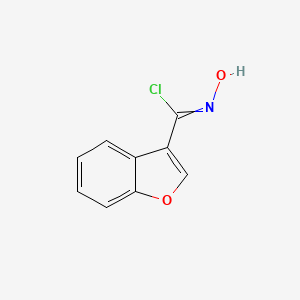
3-Bromopropenoic acid methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (Z)-3-Bromoacrylate is an organic compound with the molecular formula C4H5BrO2. It is a derivative of acrylic acid, where the hydrogen atom on the alpha carbon is replaced by a bromine atom, and the carboxylic acid group is esterified with a methyl group. The (Z)-configuration indicates that the substituents on the double bond are on the same side, which can influence the compound’s reactivity and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl (Z)-3-Bromoacrylate can be synthesized through various methods. One common approach involves the bromination of methyl acrylate. This reaction typically uses bromine (Br2) in the presence of a solvent like carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction proceeds via an electrophilic addition mechanism, where the bromine molecule adds across the double bond of methyl acrylate, followed by dehydrohalogenation to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of methyl (Z)-3-Bromoacrylate may involve continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can further enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (Z)-3-Bromoacrylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Addition Reactions: The double bond in the compound can participate in addition reactions with electrophiles or nucleophiles.
Polymerization: The compound can undergo polymerization to form poly(methyl (Z)-3-Bromoacrylate), which has applications in materials science.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used to replace the bromine atom.
Addition Reactions: Reagents such as hydrogen bromide (HBr) or water (H2O) can add across the double bond.
Polymerization: Initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) are commonly used.
Major Products
Substitution Products: Depending on the nucleophile, products like methyl (Z)-3-azidoacrylate or methyl (Z)-3-thiocyanatoacrylate can be formed.
Addition Products: Products like 2-bromo-3-methoxypropanoate can result from addition reactions.
Wissenschaftliche Forschungsanwendungen
Methyl (Z)-3-Bromoacrylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used to modify biomolecules, such as proteins or nucleic acids, for studying their functions.
Industry: The compound is used in the production of specialty polymers and materials with specific properties.
Wirkmechanismus
The mechanism of action of methyl (Z)-3-Bromoacrylate involves its reactivity towards nucleophiles and electrophiles. The bromine atom and the double bond are key functional groups that participate in various chemical reactions. The compound can act as an electrophile in substitution reactions, where the bromine atom is replaced by a nucleophile. In addition reactions, the double bond can react with electrophiles or nucleophiles to form new products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl (E)-3-Bromoacrylate: The (E)-isomer has the substituents on opposite sides of the double bond, which can lead to different reactivity and physical properties.
Methyl Acrylate: Lacks the bromine atom, making it less reactive in substitution reactions.
Ethyl (Z)-3-Bromoacrylate: Similar structure but with an ethyl group instead of a methyl group, which can influence its solubility and reactivity.
Uniqueness
Methyl (Z)-3-Bromoacrylate is unique due to its (Z)-configuration, which can lead to specific stereochemical outcomes in reactions. The presence of the bromine atom also makes it a versatile intermediate in organic synthesis, allowing for a wide range of chemical transformations.
Eigenschaften
Molekularformel |
C4H5BrO2 |
|---|---|
Molekulargewicht |
164.99 g/mol |
IUPAC-Name |
methyl 3-bromoprop-2-enoate |
InChI |
InChI=1S/C4H5BrO2/c1-7-4(6)2-3-5/h2-3H,1H3 |
InChI-Schlüssel |
HGOGNLOBEAIJAM-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C=CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


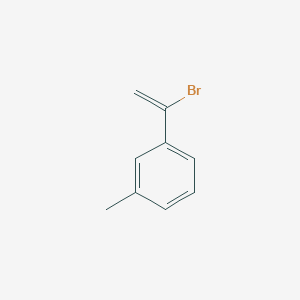

![2-Boc-2-azaspiro[4.5]decan-8-one Oxime](/img/structure/B13703433.png)
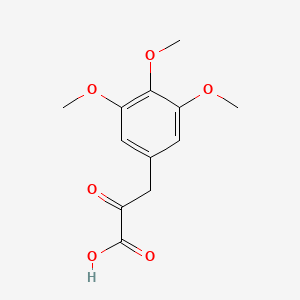
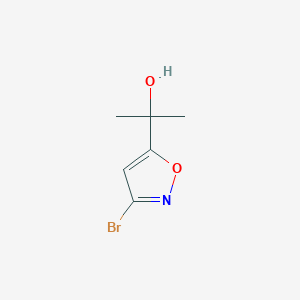


![(R)-2-[(1-Methyl-2-benzimidazolyl)amino]-2-phenylethanol](/img/structure/B13703468.png)
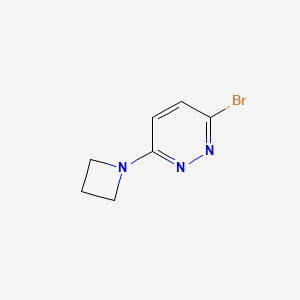
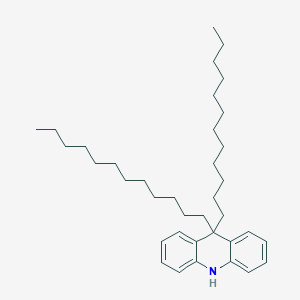
![Ethyl 3-[(2-Bromo-4-cyanophenyl)amino]propanoate](/img/structure/B13703478.png)
![Methyl 5-[3-Fluoro-4-(1-pyrazolyl)phenyl]isoxazole-3-carboxylate](/img/structure/B13703481.png)
